molecular formula C19H26N2O4 B15289532 (1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

Cat. No.: B15289532
M. Wt: 346.4 g/mol
InChI Key: FRIPQHBNHWTFNA-HRCADAONSA-N
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Description

(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a methyl group, and a benzyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl, methyl, and benzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate include:

    (1S,4S,6R)-2-tert-Butyl 6-methyl 2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Lacks the benzyl group.

    (1S,4S,6R)-2-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Lacks the methyl group.

    (1S,4S,6R)-6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate: Lacks the tert-butyl group.

Uniqueness

The uniqueness of (1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[22

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl (1S,4S,6R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16+/m0/s1

InChI Key

FRIPQHBNHWTFNA-HRCADAONSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H](N2CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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